3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide
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Overview
Description
3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring, a carboxamide group at position 4, and a 2,4-difluorophenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-dichloro-2,3-diketone, under reflux conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine intermediate with an appropriate amine, such as 2,4-difluoroaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chlorination: The final step involves the chlorination of the pyridazine ring at positions 3 and 6 using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group, leading to the formation of corresponding carboxylic acids or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water as solvent.
Major Products
Substitution: Substituted pyridazine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide can be compared with other similar compounds, such as:
3,6-dichloropyridazine-4-carboxamide: Lacks the 2,4-difluorophenyl ethyl substituent, which may result in different biological activities and properties.
N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide: Lacks the chlorine atoms at positions 3 and 6, which may affect its reactivity and interactions with molecular targets.
2,4-difluorophenyl ethyl pyridazine derivatives: Variations in the substitution pattern on the pyridazine ring can lead to differences in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F2N3O/c1-6(8-3-2-7(16)4-10(8)17)18-13(21)9-5-11(14)19-20-12(9)15/h2-6H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOIDPWLNMJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC(=NN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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